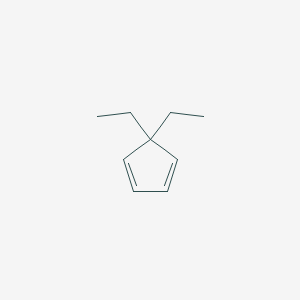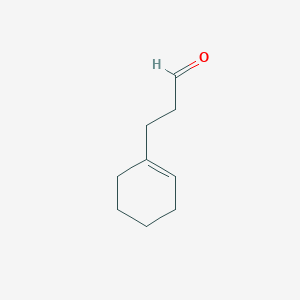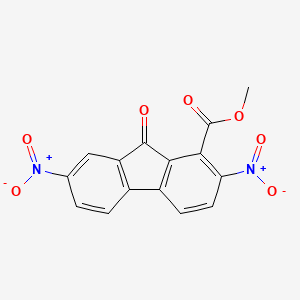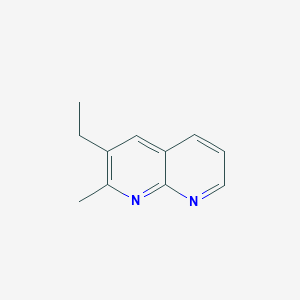
5,5-Diethylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethylcyclopenta-1,3-diene: is an organic compound with the molecular formula C9H14 . It is a derivative of cyclopentadiene, where two ethyl groups are substituted at the 5th position. This compound is part of the larger family of cyclopentadienes, which are known for their conjugated diene systems, making them highly reactive in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethylcyclopenta-1,3-diene can be achieved through several methods:
Dehydrohalogenation of Dihalides: One common method involves the dehydrohalogenation of dihalides. For instance, starting from 5,5-diethyl-1,3-dichlorocyclopentane, treatment with a strong base like potassium tert-butoxide can lead to the formation of the desired diene.
Dehydration of Alcohols: Another method involves the dehydration of alcohols. For example, 5,5-diethylcyclopentanol can be dehydrated using an acid catalyst to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5-Diethylcyclopenta-1,3-diene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding cyclopentane derivative.
Substitution: Electrophilic substitution reactions are also possible, where the diene reacts with halogens or other electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentadienes.
Scientific Research Applications
Chemistry: 5,5-Diethylcyclopenta-1,3-diene is used as a building block in organic synthesis. Its conjugated diene system makes it a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its reactivity allows it to participate in polymerization reactions, leading to materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-Diethylcyclopenta-1,3-diene in chemical reactions typically involves its conjugated diene system. This system allows the compound to participate in various pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene and reacts with dienophiles to form cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1,3-Cyclopentadiene: The parent compound, which lacks the ethyl substitutions.
5,5-Dimethylcyclopenta-1,3-diene: A similar compound with methyl groups instead of ethyl groups.
1,3-Butadiene: A simpler conjugated diene with a linear structure.
Uniqueness: 5,5-Diethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of ethyl groups can also affect the compound’s physical properties, such as boiling point and solubility, compared to its methyl-substituted or unsubstituted counterparts.
Properties
IUPAC Name |
5,5-diethylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-3-9(4-2)7-5-6-8-9/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWMOOFWZGJOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C=CC=C1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502074 |
Source


|
| Record name | 5,5-Diethylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61111-73-7 |
Source


|
| Record name | 5,5-Diethylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)

![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)



![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)



